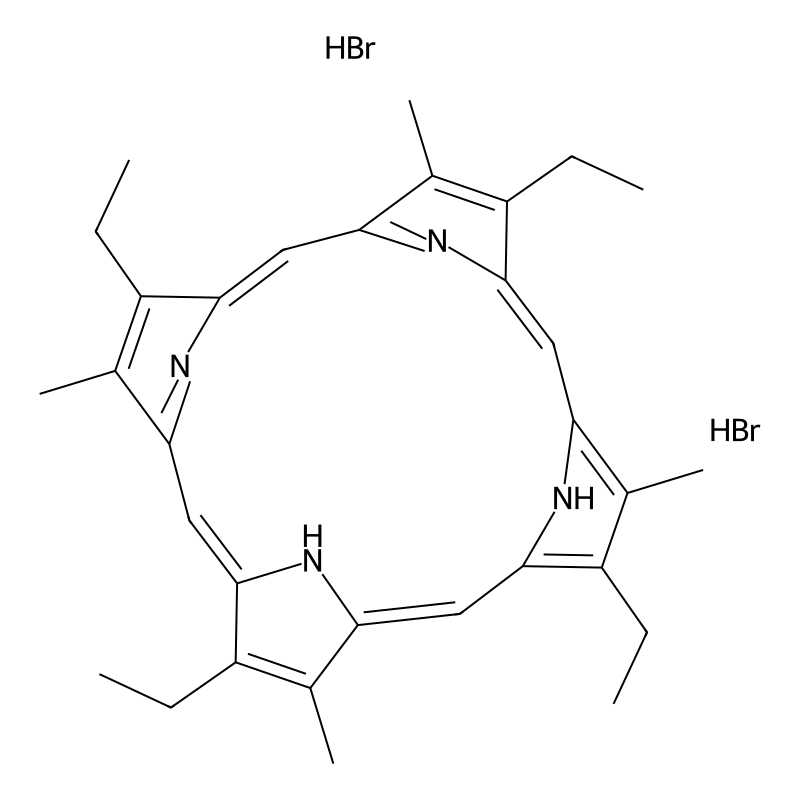

Etioporphyrin I dihydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Etioporphyrin I dihydrobromide (CAS 69150-58-9) is a highly symmetric, naturally occurring porphyrin derivative primarily utilized as a benchmark standard in petroleomics and a high-affinity ionophore in electrochemical sensors. As the dicationic dihydrobromide salt of the etioporphyrin I free base, it features an alternating methyl-ethyl substitution pattern on the pyrrole rings that accurately mirrors the Z = -28 hydrocarbon deficiency class found in natural crude oil and asphalt seeps [1]. In procurement and material selection, this specific salt form is prioritized for its enhanced solubility in polar solvents compared to its free base counterpart. This processability makes it an ideal, readily neutralizable precursor for the synthesis of ultra-high-purity vanadyl (VO) and nickel (Ni) petroporphyrin reference standards, as well as for direct uniform incorporation into chemically modified carbon paste electrodes [2].

Substituting Etioporphyrin I dihydrobromide with generic synthetic porphyrins like octaethylporphyrin (OEP) or tetraphenylporphyrin (TPP) introduces critical structural deviations that compromise analytical accuracy in geochemical workflows. OEP fails to replicate the exact mass-to-charge ratio, alkyl substitution pattern, and chromatographic retention behavior of natural etioporphyrins, leading to calibration offsets and altered ionization efficiencies in ultrahigh-resolution FT-ICR MS analyses [1]. Furthermore, attempting to substitute the dihydrobromide salt with the etioporphyrin I free base introduces severe processability bottlenecks. The unprotonated free base undergoes strong intermolecular pi-pi stacking, resulting in poor solubility in common polar solvents [2]. This insolubility severely hinders uniform dispersion in sensor matrices and reduces the efficiency of downstream metalation reactions required to generate metalloporphyrin reference materials.

References

- [1] Robbins, W. K., et al. 'Unprecedented Ultrahigh Resolution FT-ICR Mass Spectrometry and Parts-Per-Billion Mass Accuracy Enable Direct Characterization of Nickel and Vanadyl Porphyrins in Petroleum from Natural Seeps.' Energy & Fuels, 2015.

- [2] Shehab, O. R., et al. 'New copper(II)-selective chemically modified carbon paste electrode based on etioporphyrin I dihydrobromide.' Journal of Electroanalytical Chemistry, 2012.

Enhanced Matrix Dispersion for High-Sensitivity Electrochemical Sensors

The dicationic nature of the dihydrobromide salt significantly disrupts the pi-pi aggregation that plagues porphyrin free bases, enabling uniform dispersion within chemically modified carbon paste electrodes (CMCPE). When utilized as an ionophore for Cu(II) detection, Etioporphyrin I dihydrobromide achieves a highly sensitive detection limit of 2.32 × 10^-7 M and a broad linear response range[1]. In contrast, highly aggregated or insoluble free base porphyrins fail to provide the necessary surface homogeneity and rapid response times required for reliable potentiometric sensing in aqueous media.

| Evidence Dimension | Cu(II) Potentiometric Detection Limit |

| Target Compound Data | 2.32 × 10^-7 M with 3-5 second response time (using Etioporphyrin I dihydrobromide in CMCPE) |

| Comparator Or Baseline | Insoluble/aggregated free base porphyrins (poor matrix dispersion) |

| Quantified Difference | Enables sub-micromolar detection limits and rapid response times due to optimal matrix solubility |

| Conditions | Chemically modified carbon paste electrode (CMCPE) in aqueous media (pH 1.5–5.5) |

Ensures that sensor manufacturers can achieve uniform electrode formulation and reproducible low-level metal detection without solubility-induced fabrication failures.

Structural Fidelity for Petroleomic Mass Spectrometry Calibration

In the quantification of heavy crude oil and asphalt seeps via Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), Etioporphyrin I precisely matches the Z = -28 hydrocarbon deficiency class characteristic of natural petroporphyrins [1]. Synthetic analogs like octaethylporphyrin (OEP), which are frequently used as generic substitutes, possess a different alkyl substitution pattern that shifts the Soret band and alters ionization efficiency relative to natural species. Using the exact etioporphyrin structure prevents isobaric overlaps and ensures accurate parts-per-billion mass calibration for both nickel and vanadyl porphyrin fractions.

| Evidence Dimension | Hydrocarbon Deficiency Class (Z-number) Matching |

| Target Compound Data | Z = -28 (exact match for natural alkyl-substituted etioporphyrins) |

| Comparator Or Baseline | Octaethylporphyrin (OEP) or Tetraphenylporphyrin (TPP) |

| Quantified Difference | Eliminates structural and ionization efficiency offsets inherent to non-natural synthetic analogs |

| Conditions | Ultrahigh-resolution FT-ICR MS and atmospheric pressure photoionization (APPI) of crude oil fractions |

Provides analytical laboratories with an authentic structural benchmark, eliminating quantitative errors when profiling complex petrochemical mixtures.

High-Yield Precursor Suitability for Metalloporphyrin Standard Synthesis

The synthesis of critical vanadyl (VO) and nickel (Ni) petroporphyrin standards requires a highly reactive and soluble precursor. Etioporphyrin I dihydrobromide can be readily neutralized and metalated in polar solvent systems to yield ultra-high-purity (>85-95%) metalloporphyrin reference materials[1]. Attempting to isolate these specific metalloporphyrins directly from heavy crude oil requires exhaustive dual-step high-performance liquid chromatography (HPLC) with low overall recovery. Procurement of the dihydrobromide salt allows for straightforward, replicable benchtop synthesis of these standards, bypassing complex extraction bottlenecks.

| Evidence Dimension | Standard Generation Efficiency |

| Target Compound Data | Direct, high-yield metalation from the soluble dihydrobromide precursor |

| Comparator Or Baseline | Extraction and purification from raw vacuum residue or heavy crude |

| Quantified Difference | Bypasses multi-step chromatographic fractionation, providing immediate access to >85% pure metallo-standards |

| Conditions | Benchtop metalation with V or Ni salts vs. dual-step normal/reverse-phase HPLC extraction |

Dramatically reduces the time and cost associated with acquiring high-purity metalloporphyrin standards for petrochemical quality control.

Synthesis of Vanadyl and Nickel Petroporphyrin Reference Standards

Directly following from its excellent metalation suitability and structural fidelity, Etioporphyrin I dihydrobromide is the optimal precursor for synthesizing VO-ETIO and Ni-ETIO standards [1]. These standards are critical for calibrating FT-ICR MS and HPLC instruments used in the petrochemical industry to monitor catalyst-poisoning porphyrins in heavy crude oil refining.

Fabrication of Cu(II)-Selective Potentiometric Sensors

Leveraging the enhanced solubility and matrix compatibility of the dihydrobromide salt, this compound is highly effective as an ionophore in chemically modified carbon paste electrodes (CMCPE) [2]. It is the right choice for manufacturers developing robust, renewable-surface sensors for trace copper detection in environmental and biological aqueous samples.

Geochemical Biomarker Profiling and Maturation Studies

Because it perfectly matches the Z = -28 hydrocarbon deficiency class, Etioporphyrin I is used as an authentic structural benchmark in geochemical research to calculate the DPEP/ETIO ratio[1]. This ratio is a fundamental metric for assessing the thermal maturity and depositional environment of sedimentary rocks and petroleum source beds.

Dates

Explore Compound Types